molecular formula C20H22N2O6S2 B2549018 Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896368-70-0

Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2549018
CAS No.: 896368-70-0
M. Wt: 450.52
InChI Key: OZXRLOHBKHUDGF-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a tetrahydrothieno[2,3-c]pyridine derivative characterized by:

  • Acetyl group at position 6: Enhances metabolic stability and modulates lipophilicity.
  • Ethyl ester at position 3: A common feature in prodrug design to enhance bioavailability.

This scaffold is prominent in medicinal chemistry, particularly in antitubulin agents, due to its ability to interact with microtubule dynamics .

Properties

IUPAC Name

ethyl 6-acetyl-2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S2/c1-4-28-20(25)17-13-9-10-22(12(2)23)11-15(13)29-19(17)21-18(24)14-7-5-6-8-16(14)30(3,26)27/h5-8H,4,9-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXRLOHBKHUDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features, synthesis yields, and physicochemical properties of the target compound with analogs:

Compound Name & Source Substituents (Position) Molecular Formula Yield (%) Melting Point (°C) Key Functional Groups' Impact
Target Compound 6-acetyl; 2-(2-(methylsulfonyl)benzamido) Not explicitly provided - - Methylsulfonyl enhances polarity; acetyl improves stability.
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-... (3e) 6-acetyl; 2-(trimethoxyphenylamino) C20H24N2O6S 54 90–91 Trimethoxyphenyl (microtubule-targeting pharmacophore) enhances antitubulin activity.
Ethyl 6-methyl-2-(3-phenylthioureido)-... (5) 6-methyl; 2-(phenylthioureido) C18H20N4O2S2 62 201–202 Thioureido group may introduce hydrogen-bonding interactions but reduce metabolic stability.
Ethyl 2-amino-6-benzoyl-... 2-amino; 6-benzoyl C17H18N2O3S - - Benzoyl increases lipophilicity; amino group critical for receptor binding .
Ethyl 2-amino-6-benzyl-... 2-amino; 6-benzyl C17H20N2O2S - - Benzyl group enhances hydrophobic interactions but may reduce solubility.
(E)-Ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)... 6-benzyl; 2-(cyclopropylmethylamino/4-F-Ph) C28H31FN4O2S - - Fluorophenyl and cyclopropyl groups optimize steric and electronic effects for binding.

Physicochemical Properties

  • Solubility : The methylsulfonyl group in the target compound likely increases aqueous solubility compared to benzyl or benzoyl substituents .
  • Thermal Stability : Higher melting points in compounds with rigid substituents (e.g., Compound 5 at 201–202°C) suggest that the target’s acetyl and methylsulfonyl groups may confer similar stability .

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic dissection of the target compound reveals three primary structural components:

  • The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core.
  • The 6-acetyl substituent.
  • The 2-(2-(methylsulfonyl)benzamido) and 3-carboxylate functional groups.

Disconnection at the amide bond suggests late-stage coupling of a pre-formed 2-aminothienopyridine intermediate with 2-(methylsulfonyl)benzoyl chloride. The acetyl group at position 6 may originate from ketone introduction during cyclization or post-cyclization acylation, while the ethyl ester at position 3 likely derives from esterification of a carboxylic acid precursor.

Construction of the Tetrahydrothieno[2,3-c]Pyridine Core

Cyclization Strategies for Thienopyridine Scaffolds

The tetrahydrothieno[2,3-c]pyridine skeleton can be assembled via two principal routes:

Pictet-Spengler Cyclization

Adapting methodologies from, condensation of a thiophene-containing amine A with a ketone or aldehyde under acidic conditions generates the bicyclic framework B (Scheme 1). For example, reacting 2-aminothiophene-3-carboxylate with acetylacetone in trifluoroacetic acid yields a 6-acetyl-THTP derivative. This approach benefits from high regioselectivity but requires careful optimization to prevent N-oxide formation during subsequent oxidations.

Sodium Sulfide-Mediated Cyclization

As demonstrated in, treatment of bromo-substituted intermediates with sodium sulfide facilitates thiolate formation, followed by intramolecular cyclization. For instance, reacting ethyl 2-bromo-3-cyano-4,5-dihydropyridine-6-carboxylate with Na₂S generates the thieno[2,3-c]pyridine core C (Scheme 2). This method allows direct incorporation of ester groups at position 3 but may necessitate protecting groups to prevent sulfide interference during later oxidation steps.

Installation of the 3-Carboxylate Ester

Esterification of Carboxylic Acid Precursors

Hydrolysis of a nitrile group at position 3 to a carboxylic acid, followed by treatment with ethanol and H₂SO₄, yields the ethyl ester. For example, describes converting 3-cyano-THTP derivatives to esters via sequential hydrolysis (H₂SO₄, H₂O) and esterification (EtOH, H⁺).

Direct Use of Ethyl Cyanoacetate in Cyclization

As shown in, employing ethyl cyanoacetate as a cyclization partner introduces both the nitrile and ester functionalities. Subsequent hydrolysis/decarboxylation steps refine the substituent pattern, though excessive heating may degrade the acetyl group.

Synthesis of the 2-(2-(Methylsulfonyl)benzamido) Group

Benzamidation of a 2-Amino Intermediate

Amination of the thienopyridine core at position 2, followed by reaction with 2-(methylsulfonyl)benzoyl chloride, installs the benzamido moiety. For instance, outlines Bts-protected amine synthesis, where deprotection (PhSH, K₂CO₃) liberates the free amine for acylation.

Oxidation of Methylthio to Methylsulfonyl

If the benzamido group is introduced as a 2-(methylthio) derivative, oxidation with H₂O₂ and Na₂WO₄ in acetic acid converts –SMe to –SO₂Me. This step must be carefully timed to prevent over-oxidation of the thiophene ring or acetyl group.

Integrated Synthetic Route

Combining these strategies, a plausible synthesis proceeds as follows:

  • Core Formation : Pictet-Spengler reaction of ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate with acetylacetone yields ethyl 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
  • Amination : Bts-protection, deprotection, and reaction with 2-(methylthio)benzoyl chloride introduces the benzamido group.
  • Oxidation : Treatment with H₂O₂/H₂SO₄ converts –SMe to –SO₂Me.

Optimization Challenges and Solutions

Regioselectivity in Cyclization

Adjusting electron-donating/withdrawing groups on starting materials directs cyclization to the [2,3-c] isomer over [3,2-c]. For example, electron-withdrawing esters at position 3 favor the desired regiochemistry.

Protecting Group Strategy

Temporary protection of the amine (e.g., Bts) prevents unwanted acylation or oxidation during earlier steps. Sequential deprotection and functionalization ensure high yields.

Oxidation Conditions

Using Na₂WO₄ as a catalyst enhances sulfone formation efficiency but risks tungsten contamination. Alternative catalysts (e.g., MoO₃) or metal-free conditions (H₂O₂/AcOH) may mitigate this.

Comparative Analysis of Synthetic Methods

Method Yield Regioselectivity Functional Group Tolerance
Pictet-Spengler 60-75% High Moderate (sensitive to esters)
Na₂S Cyclization 45-65% Moderate High
Friedel-Crafts Acylation 50-70% Low Low (requires electron-rich rings)

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